3-[1-(2-Methoxyethyl)-2-(4-nitrophenyl)-4-oxoazetidin-3-yl]-1,3-thiazolidin-2-one
Description
Properties
IUPAC Name |
3-[1-(2-methoxyethyl)-2-(4-nitrophenyl)-4-oxoazetidin-3-yl]-1,3-thiazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O5S/c1-23-8-6-16-12(10-2-4-11(5-3-10)18(21)22)13(14(16)19)17-7-9-24-15(17)20/h2-5,12-13H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEDLOKLGFZHPDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(C(C1=O)N2CCSC2=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[1-(2-Methoxyethyl)-2-(4-nitrophenyl)-4-oxoazetidin-3-yl]-1,3-thiazolidin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₅H₁₇N₃O₅S
- Molecular Weight : 351.4 g/mol
- CAS Number : 1252094-19-1
Biological Activity
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that thiazolidinone derivatives exhibit considerable antimicrobial properties. The compound has been tested against various bacterial strains, showing inhibition of growth, particularly against Gram-positive bacteria. Its structure, featuring a thiazolidinone ring and a nitrophenyl group, is believed to enhance its interaction with bacterial cell walls.
2. Anti-inflammatory Effects
The compound's anti-inflammatory potential was evaluated through various in vitro and in vivo studies. It has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in the inflammatory response. This selectivity suggests that it may serve as a therapeutic agent for inflammatory diseases without the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
3. Cytotoxicity and Anticancer Properties
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, particularly in human breast cancer cells .
The proposed mechanism of action for this compound includes:
- Inhibition of COX Enzymes : By selectively inhibiting COX-2 over COX-1, it reduces the production of pro-inflammatory mediators.
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies
Several studies have highlighted the efficacy of this compound:
Case Study 1: Anti-inflammatory Efficacy
In a study involving carrageenan-induced paw edema in rats, administration of the compound significantly reduced swelling compared to control groups. This suggests its potential use as an anti-inflammatory agent in clinical settings .
Case Study 2: Anticancer Activity
A recent investigation assessed the cytotoxicity of the compound on MCF-7 (breast cancer) cells. Results showed a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer activity .
Data Summary Table
Scientific Research Applications
Structural Overview
This compound features a thiazolidinone moiety and an azetidinone framework, which are both known for their diverse biological activities. The presence of the 4-nitrophenyl group enhances its reactivity and potential interactions with biological targets.
Antimicrobial Properties
Research has indicated that compounds with thiazolidinone structures exhibit significant antimicrobial activities. For instance, functionalized thiazolidinones have been reported to possess antibacterial and antifungal properties. The specific compound under study may similarly exhibit these characteristics due to its structural analogies with known antimicrobial agents .
Antitumor Activity
A study highlighted the potential of thiazolidinone derivatives as anticancer agents. The mechanisms often involve the inhibition of cell proliferation and induction of apoptosis in various cancer cell lines. The azetidinone component may contribute to this activity through interaction with specific cellular pathways .
Anti-inflammatory Effects
Compounds similar to the one have been documented for their anti-inflammatory effects. The thiazolidinone ring can modulate inflammatory responses, making it a candidate for further investigation in inflammatory diseases .
Synthesis of Novel Derivatives
The compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows for modifications that can lead to new derivatives with enhanced biological properties. For example, variations in the substituents on the thiazolidinone or azetidinone rings can yield compounds with tailored activities against specific pathogens or tumors .
Role as a Building Block
In organic synthesis, this compound can be utilized as a building block for constructing other pharmacologically relevant molecules. Its ability to undergo various chemical reactions (e.g., nucleophilic substitutions) makes it valuable for developing new therapeutic agents .
Antimicrobial Activity Case Study
A recent study demonstrated that a related thiazolidinone derivative exhibited potent activity against both Gram-positive and Gram-negative bacteria. The compound's mechanism involved disrupting bacterial cell wall synthesis, which is critical for its antimicrobial efficacy .
Anticancer Study
In vitro studies have shown that thiazolidinone derivatives can inhibit the growth of cancer cells through apoptosis induction and cell cycle arrest mechanisms. The specific compound's structural features may enhance its binding affinity to target proteins involved in cancer progression .
Comparison with Similar Compounds
Comparison with Structural Analogs
Azetidinone-Based Analogs
- 3-(Naphthalen-2-yloxy)-4-(4-nitrophenyl)-1-phenylazetidin-2-one (3f) Structure: Contains a 4-nitrophenyl-substituted azetidinone but lacks the thiazolidinone ring. Instead, it has a naphthyloxy group. Synthesis: Achieved via cyclization of imines with carboxylic acids using Silphos (yield: 93%) .
- 4-(3-Chloro-2-(4-nitrophenyl)-4-oxoazetidin-1-yl)benzoic acid Structure: Azetidinone with 4-nitrophenyl and chloro substituents, linked to a benzoic acid group. Synthesis: Reacts 4-(4-nitrobenzylideneamino)benzoic acid with chloroacetyl chloride (yield: ~65%) . Key Difference: The benzoic acid moiety introduces carboxylate functionality, contrasting with the target’s thiazolidinone-methoxyethyl system.
Thiazolidinone-Based Analogs
- N-[2-(2-Nitrophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]-2-hydroxy-2,2-diphenylacetamide (4l) Structure: Thiazolidinone with a 2-nitrophenyl group and diphenylacetamide side chain. Key Difference: The 2-nitrophenyl group (vs. 4-nitrophenyl in the target) alters electronic effects and steric hindrance .
- 3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one Structure: Thiazolidinone fused with a thiadiazole ring and substituted with fluorophenyl and methoxyphenyl groups.
Hybrid Azetidinone-Thiazolidinone Derivatives
- 1-((Dimethylamino)methyl)-3-(4-(3-(2-methoxyphenyl)-4-oxothiazolidin-2-yl)phenylimino)-5-nitroindolin-2-one (15) Structure: Combines thiazolidinone with indolinone and nitro groups. Properties: Shows a melting point of 220–222°C and EI-MS m/z: 531 (M⁺). The methoxyphenyl group mimics the target’s methoxyethyl but lacks the azetidinone core .
Table 1: Structural and Functional Comparison
Key Observations:
- Solubility : The 2-methoxyethyl group in the target may improve aqueous solubility compared to purely aromatic substituents in analogs like 3f .
- Biological Potential: Azetidinones in exhibit anticonvulsant activity, suggesting the target’s β-lactam core could confer neuroactivity. Thiazolidinones in are linked to anticancer properties, implying possible dual mechanisms .
Q & A
Q. What are the optimized multi-step synthetic routes for 3-[1-(2-Methoxyethyl)-2-(4-nitrophenyl)-4-oxoazetidin-3-yl]-1,3-thiazolidin-2-one, and how can reaction conditions be controlled to improve yield?
Methodological Answer: The synthesis typically involves:
Formation of the azetidinone core : Cyclocondensation of substituted β-lactam precursors with nitrophenyl groups under basic conditions (e.g., KOH/ethanol) .
Introduction of the thiazolidinone moiety : Reaction with thiourea derivatives in refluxing ethanol, followed by coupling with 2-methoxyethylamine .
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) .
Q. Key Optimization Strategies :
Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structural integrity of this compound, and how are data interpreted?
Methodological Answer:
- NMR Spectroscopy :
- X-ray Crystallography :
- Mass Spectrometry : HRMS (ESI+) confirms molecular ion peaks (e.g., [M+H]+ at m/z 461.6) .
Q. What in vitro biological screening protocols are recommended for assessing the antimicrobial and anticancer potential of this compound?
Methodological Answer:
- Antimicrobial Activity :
- Broth microdilution (MIC assay) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Zone of inhibition : Agar diffusion at 100 µg/mL .
- Anticancer Screening :
- MTT assay : Evaluate cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) at 24–72 hours, IC50 calculation .
- Apoptosis markers : Flow cytometry for Annexin V/PI staining .
Advanced Research Questions
Q. How can computational modeling be applied to predict the binding affinity and mechanism of action against target enzymes?
Methodological Answer:
- Molecular Docking :
- MD Simulations :
- QSAR Studies :
- Correlate substituent electronegativity (e.g., nitro vs. methoxy) with bioactivity .
Q. What strategies resolve discrepancies in biological activity data between structurally similar thiazolidinone derivatives?
Methodological Answer:
- Structural-Activity Comparison :
- Tabulate substituent effects (Table 1):
| Substituent Position | Bioactivity (IC50, µM) | Reference |
|---|---|---|
| 4-Nitrophenyl | 12.3 (MCF-7) | |
| 3-Nitrophenyl | 28.7 (MCF-7) |
Q. What methodologies are employed to study the metabolic stability and toxicity profile in preclinical models?
Methodological Answer:
- Metabolic Stability :
- Liver microsome assays : Incubate with rat/human microsomes; monitor parent compound depletion via LC-MS .
- Toxicity Screening :
- Ames test : Assess mutagenicity in Salmonella strains TA98/TA100 .
- hERG assay : Patch-clamp to evaluate cardiac toxicity risks .
- Pharmacokinetics :
- Oral bioavailability : Administer 10 mg/kg in rodents; plasma concentration via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
